3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Brand Name: Vulcanchem
CAS No.: 69439-68-5
VCID: VC17010258
InChI: InChI=1S/C31H62O6P2/c1-29(2)21-17-13-9-5-7-11-15-19-23-32-38-34-25-31(26-35-38)27-36-39(37-28-31)33-24-20-16-12-8-6-10-14-18-22-30(3)4/h29-30H,5-28H2,1-4H3
SMILES:
Molecular Formula: C31H62O6P2
Molecular Weight: 592.8 g/mol

3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane

CAS No.: 69439-68-5

Cat. No.: VC17010258

Molecular Formula: C31H62O6P2

Molecular Weight: 592.8 g/mol

* For research use only. Not for human or veterinary use.

3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane - 69439-68-5

Specification

CAS No. 69439-68-5
Molecular Formula C31H62O6P2
Molecular Weight 592.8 g/mol
IUPAC Name 3,9-bis(11-methyldodecoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Standard InChI InChI=1S/C31H62O6P2/c1-29(2)21-17-13-9-5-7-11-15-19-23-32-38-34-25-31(26-35-38)27-36-39(37-28-31)33-24-20-16-12-8-6-10-14-18-22-30(3)4/h29-30H,5-28H2,1-4H3
Standard InChI Key DLPYIYGAPYPKQX-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCC(C)C

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of the Spirocyclic Core: Pentaerythritol reacts with phosphorus oxychloride (POCl<sub>3</sub>) under controlled conditions to generate the 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane backbone.

  • Alkoxylation: Isotridecyl alcohol is introduced to substitute the chlorine atoms on the phosphorus centers, yielding the final product .

Industrial Production

Large-scale manufacturing requires precise stoichiometry and anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine intermediates. Post-synthesis purification often involves recrystallization from nonpolar solvents to isolate the product .

Physical and Chemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Flash Point~188 °C (inferred)
LogP10.887
Polar Surface Area82.56 Ų

The high LogP value indicates extreme lipophilicity, favoring solubility in organic matrices like polyolefins. The polar surface area suggests limited hydrogen-bonding capacity, aligning with its role as a non-migrating stabilizer .

Applications in Polymer Science

Antioxidant Mechanism

As a secondary antioxidant, this compound scavenges peroxy radicals generated during polymer degradation. The phosphorus centers act as Lewis acids, decomposing hydroperoxides into non-radical species and preventing chain autoxidation .

Performance in Polyolefins

In polyethylene and polypropylene, it synergizes with phenolic primary antioxidants (e.g., Irganox 1010) to enhance thermal stability. Studies on analogous diphosphites demonstrate a 30–50% reduction in carbonyl formation during accelerated aging tests .

Comparative Analysis with Analogues

CompoundSubstituentsMolecular WeightLogPApplication
This compoundIsotridecyloxy592.76810.89Polymer stabilization
3,9-Bis(octadecyloxy) variant Octadecyloxy (C<sub>18</sub>)733.0312.1High-temperature plastics
3,9-Bis(dicumylphenoxy) variant Dicumylphenoxy852.9714.2Engineering polymers

The isotridecyloxy derivative balances molecular weight and lipophilicity, offering a middle ground between shorter-chain analogues (e.g., dicumylphenoxy) and longer-chain variants (e.g., octadecyloxy) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator